molecular formula C12H24O3 B8761127 Methyl 11-hydroxyundecanoate CAS No. 24724-07-0

Methyl 11-hydroxyundecanoate

Cat. No.: B8761127
CAS No.: 24724-07-0
M. Wt: 216.32 g/mol
InChI Key: VASIFKMMXNGAGN-UHFFFAOYSA-N
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Description

Methyl 11-hydroxyundecanoate is a useful research compound. Its molecular formula is C12H24O3 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

24724-07-0

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

methyl 11-hydroxyundecanoate

InChI

InChI=1S/C12H24O3/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h13H,2-11H2,1H3

InChI Key

VASIFKMMXNGAGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A hydroformylation reaction was carried out in a Parr reactor (300 mL capacity) equipped with a mechanical stirrer, gas inlet tube, heating jacket, pressure transducer and thermocouple. The reactor was charged with methyl-9-decenoate (100 g, 0.54 mol), acetylacetonate(dicarbonyl)-rhodium (II) [Rh(CO)2 acac] (32 mg, 0.12 mmol), and 2,7-di-tert-butyl-9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (342 mg, 0.49 mmol) under nitrogen, and then the reactor was sealed. The reactor was connected to a feed line for delivering synthesis gas (CO/H2, 1:1). The system was flushed with synthesis gas twice and then pressurized to 450 psi (3,103 kPa). The reactor was heated to 85° C. for 16 h while maintaining 450 psi (3,103 kPa) of syn gas pressure. After 16 h, the temperature was raised to 100° C. and heated for an additional 4 h. The reactor was cooled to ambient temperature and the unreacted gas was vented. After flushing the reactor with nitrogen to remove the last traces of syn gas, dioxane (50 ml) and 1 g of 5% Pt/SiO2 were introduced to the reactor. The system was flushed with hydrogen twice and pressurized to 500 psi (3,448 kPa) with hydrogen. The mixture was then heated to 150° C. for 20 h maintaining 500 psi (3,448 kPa) of hydrogen pressure. After cooling, the contents were filtered to remove the solid catalyst, and the solvent was removed by rotary evaporation. The resulting liquid was subjected to distillation under reduced pressure. The fraction boiling at 140-150° C. (1.5 mm pressure) was collected and dissolved in 1200 mL of hexanes. The solution was then allowed to crystallize in a freezer for 18 h. White crystals were collected by cold filtration and washed once with cold hexanes. Drying under reduced pressure yielded methyl 11-hydroxyundecanoate as white solid (77 g; 65% overall yield). Conversion of methyl 11-hydroxyundecanoate via transesterification with a polyol, such as glycerol, to the corresponding polyester polyol, such as the triglyceride of 11-hydroxyundecanoic acid, can be effected by transesterification methods known in the art.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
acetylacetonate(dicarbonyl)-rhodium (II)
Quantity
32 mg
Type
reactant
Reaction Step One
Quantity
342 mg
Type
reactant
Reaction Step One

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